molecular formula C9H19N3O2S B1296320 1-(Piperidin-1-ylsulfonyl)piperazine CAS No. 500587-48-4

1-(Piperidin-1-ylsulfonyl)piperazine

Cat. No. B1296320
M. Wt: 233.33 g/mol
InChI Key: DRAVEXQQEXRRDS-UHFFFAOYSA-N
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Description

“1-(Piperidin-1-ylsulfonyl)piperazine” is a chemical compound with a molecular weight of 233.33 . It has the IUPAC name 1-(1-piperidinylsulfonyl)piperazine . The InChI code for this compound is 1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-1-ylsulfonyl)piperazine” is represented by the InChI code 1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2 .


Chemical Reactions Analysis

Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of these derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Piperidin-1-ylsulfonyl)piperazine” include a molecular weight of 233.33 . The compound has the IUPAC name 1-(1-piperidinylsulfonyl)piperazine and the InChI code 1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2 .

Scientific Research Applications

Drug Designing

  • Field : Pharmaceutical Industry
  • Application : Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods : The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Antinociceptive Properties

  • Field : Neurochemistry
  • Application : Piperazine and Piperidine Derivatives as Histamine H3 and Sigma‑1 Receptor Antagonists with Promising Antinociceptive Properties .
  • Methods : Molecular modeling techniques were used to identify the putative protein−ligand interactions responsible for their high affinity .
  • Results : Compounds 5 and 11 turned out to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .

Antimicrobial Activity

  • Field : Microbiology
  • Application : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus .
  • Methods : Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
  • Results : The piperazine polymer showed significant antimicrobial activity in comparison with standard antibacterial ciprofloxacin .

Anticancer Activity

  • Field : Oncology
  • Application : Spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity was synthesized .
  • Methods : The compound was synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
  • Results : The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

Anti-tubercular Agents

  • Field : Microbiology
  • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods : The compounds were designed and synthesized, and their anti-tubercular activity was evaluated .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antidepressant Activity

  • Field : Psychiatry
  • Application : Piperazine derivatives have been found to exhibit antidepressant activity .
  • Methods : The compounds were synthesized and their antidepressant activity was evaluated using animal models .
  • Results : Some of the synthesized compounds showed significant antidepressant activity, comparable to the standard drug fluoxetine .

Future Directions

While specific future directions for “1-(Piperidin-1-ylsulfonyl)piperazine” are not mentioned in the search results, the compound is available for purchase for R&D use . This suggests that it may be of interest in future research and development efforts.

properties

IUPAC Name

1-piperidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVEXQQEXRRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301334
Record name 1-(piperidin-1-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-1-ylsulfonyl)piperazine

CAS RN

500587-48-4
Record name 1-(1-Piperidinylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500587-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(piperidin-1-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 500587-48-4
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